2-(Chloromethyl)-6-(trifluoromethyl)pyrimidin-4-ol
Overview
Description
2-(Chloromethyl)-6-(trifluoromethyl)pyrimidin-4-ol is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential in various biological processes. The presence of both chloromethyl and trifluoromethyl groups in this compound makes it particularly interesting for research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-(trifluoromethyl)pyrimidin-4-ol typically involves the introduction of chloromethyl and trifluoromethyl groups into a pyrimidine ring. One common method is the chloromethylation of 6-(trifluoromethyl)pyrimidin-4-ol using formaldehyde and hydrochloric acid under acidic conditions. The reaction is usually carried out at a controlled temperature to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The compound is then purified using standard techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-6-(trifluoromethyl)pyrimidin-4-ol can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to convert the trifluoromethyl group to other functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce hydroxylated or carboxylated products.
Scientific Research Applications
2-(Chloromethyl)-6-(trifluoromethyl)pyrimidin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to study enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-6-(trifluoromethyl)pyrimidin-4-ol involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable component in drug design.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)pyrimidin-4-ol: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.
6-(Chloromethyl)pyrimidin-4-ol: Does not have the trifluoromethyl group, which can affect its stability and bioavailability.
2-Methyl-5-(trifluoromethyl)pyrimidin-4-ol: Similar structure but with a methyl group instead of a chloromethyl group, leading to different reactivity and applications.
Uniqueness
2-(Chloromethyl)-6-(trifluoromethyl)pyrimidin-4-ol is unique due to the presence of both chloromethyl and trifluoromethyl groups, which confer distinct chemical properties. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
2-(chloromethyl)-4-(trifluoromethyl)-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2O/c7-2-4-11-3(6(8,9)10)1-5(13)12-4/h1H,2H2,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBRQKOURFWXPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(NC1=O)CCl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240596-45-5 | |
Record name | 2-(chloromethyl)-6-(trifluoromethyl)pyrimidin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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